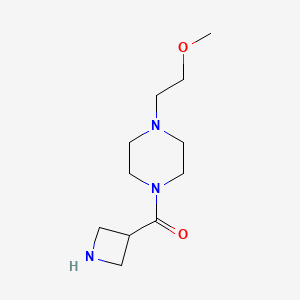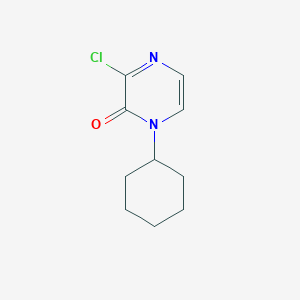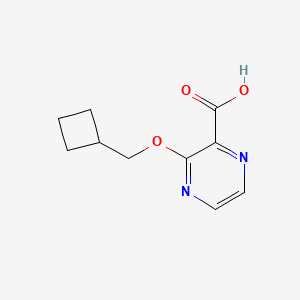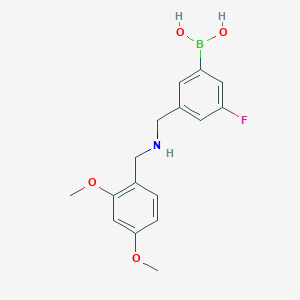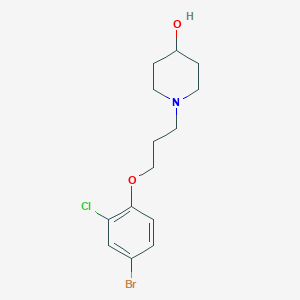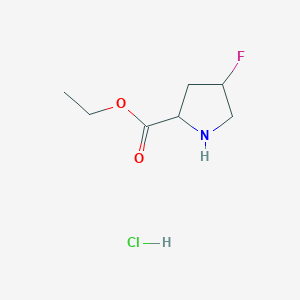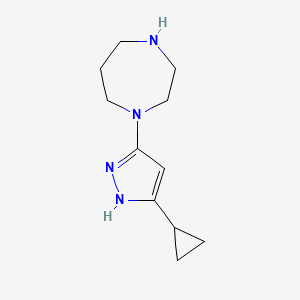![molecular formula C12H17ClN4 B1488631 4-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrimidine CAS No. 1306142-13-1](/img/structure/B1488631.png)
4-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrimidine
Overview
Description
4-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrimidine is a chemical compound belonging to the pyrimidine group of chemicals. This compound is characterized by its molecular weight of 252.74 g/mol and its unique structural features, which include a pyrimidine ring substituted with a chloro group and a cyclopropylmethylpiperazinyl moiety.
Mechanism of Action
Target of Action
Similar compounds such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been shown to inhibit acetylcholinesterase (ache) . AChE is an enzyme that hydrolyzes acetylcholine, a neurotransmitter involved in learning and memory .
Mode of Action
Similar compounds have been shown to inhibit ache, thereby increasing the concentration of acetylcholine in the brain . This can potentially enhance cognitive functions .
Biochemical Pathways
Ache inhibitors generally affect the cholinergic pathway by preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission .
Result of Action
Ache inhibitors can increase the concentration of acetylcholine in the synaptic cleft, potentially enhancing cholinergic transmission and cognitive function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrimidine typically involves nucleophilic substitution reactions. One common approach is the Ullmann nucleophilic substitution, where a suitable pyrimidine derivative is reacted with a cyclopropylmethylpiperazine derivative under specific conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized reactors and controlled environments to ensure purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated derivatives, while reduction may produce amines or other reduced forms of the compound.
Scientific Research Applications
4-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrimidine has various applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex chemical compounds.
Biology: The compound may serve as a probe or inhibitor in biological studies to understand cellular processes.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-(4-methylpiperazin-1-yl)-6-(4-phenylimidazol-1-yl)pyrimidin-2-ylamine
4-(4-ethylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidin-2-ylamine
4-(4-propylpiperazin-1-yl)-6-(4-chlorophenyl)pyrimidin-2-ylamine
This comprehensive overview provides a detailed understanding of 4-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrimidine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4/c13-11-7-12(15-9-14-11)17-5-3-16(4-6-17)8-10-1-2-10/h7,9-10H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYSXILBHSJQMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)C3=CC(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-Ethylpyrimidin-4-yl)amino]acetamide](/img/structure/B1488549.png)
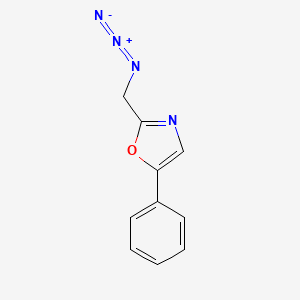

![5-Chloro-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Sulfonylchloride](/img/structure/B1488557.png)
